1-Methyl-3-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1-(1,2-oxazol-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1-(1,2-oxazol-3-ylmethyl)urea is a complex organic compound that features a unique combination of piperidine and oxazole moieties
Preparation Methods
The synthesis of 1-Methyl-3-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1-(1,2-oxazol-3-ylmethyl)urea typically involves multiple steps, starting with the preparation of the piperidine and oxazole intermediates. The piperidine moiety can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The oxazole moiety is often prepared via cyclization reactions involving nitriles and aldehydes. The final step involves the coupling of these intermediates under controlled conditions to form the desired urea derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-Methyl-3-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1-(1,2-oxazol-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and oxazole rings, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Methyl-3-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1-(1,2-oxazol-3-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1-(1,2-oxazol-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and oxazole moieties can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Similar compounds to 1-Methyl-3-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1-(1,2-oxazol-3-ylmethyl)urea include other piperidine and oxazole derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents. Examples include:
The uniqueness of this compound lies in its combined piperidine and oxazole structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-methyl-3-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1-(1,2-oxazol-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O2/c1-20-8-5-16(6-9-20)22-10-3-14(4-11-22)18-17(23)21(2)13-15-7-12-24-19-15/h7,12,14,16H,3-6,8-11,13H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRFTTHKTDJLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)NC(=O)N(C)CC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.